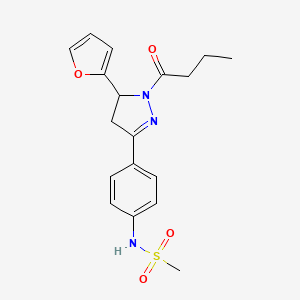

![molecular formula C15H18ClN3OS B2929142 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide CAS No. 100956-98-7](/img/structure/B2929142.png)

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

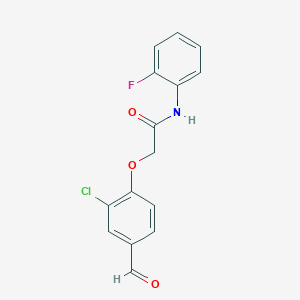

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide” is a compound that contains a thiazole nucleus, which is a heterocyclic compound with sulfur and nitrogen . This compound is similar to other thiazole derivatives that have been studied for their pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds involves starting from a base compound and introducing various functional groups . The exact synthesis process for “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide” is not specified in the available literature.Applications De Recherche Scientifique

Antibacterial Applications

Research conducted by Desai et al. (2008) focused on the synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines as potential antibacterial agents. The study synthesized several acetamide derivatives and evaluated their antibacterial activity against gram-positive and gram-negative bacteria such as S. aureus and E. coli. The QSAR analysis highlighted the positive contribution of hydrophobic or steric bulk substituents to antibacterial efficacy (Desai, Shah, Bhavsar, & Saxena, 2008).

Structural Analysis and Crystallography

Saravanan et al. (2016) provided a detailed crystallographic analysis of the title acetamide, demonstrating the molecular orientation and intermolecular interactions within the crystal structure. This study offers valuable insights into the structural properties that could influence the compound's biological activity (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Antipsychotic Potential

Research on 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a structural similarity with the compound , found that certain derivatives exhibited antipsychotic-like profiles in animal behavioral tests without interacting with dopamine receptors. This suggests a potential for designing novel antipsychotic agents with fewer side effects (Wise et al., 1987).

Photovoltaic Efficiency and Ligand-Protein Interactions

Mary et al. (2020) investigated the photovoltaic efficiency and ligand-protein interactions of some bioactive benzothiazolinone acetamide analogs. The study's findings on light harvesting efficiency and free energy of electron injection could inform the development of dye-sensitized solar cells and provide a basis for understanding ligand binding to proteins like Cyclooxygenase 1 (COX1) (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . For instance, they can block the biosynthesis of certain bacterial lipids, affecting the growth and proliferation of bacteria .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

Thiazole derivatives have been found to exhibit various effects at the molecular and cellular level due to their diverse biological activities . For instance, they have been associated with antimicrobial, antifungal, and antitumor activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Propriétés

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3OS/c1-3-19(4-2)9-14(20)18-15-17-13(10-21-15)11-5-7-12(16)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCELMSQHTKQYLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2929060.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929063.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2929075.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2929076.png)

![1-(4-Benzylpiperidin-1-yl)-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2929079.png)

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2929082.png)